molecular formula C6H12N4O B13149629 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol

4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol

Cat. No.: B13149629
M. Wt: 156.19 g/mol
InChI Key: JBYAUCPYFWQBRO-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to a butane chain, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The specific molecular targets and pathways involved can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol include other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(4-aminotriazol-1-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c1-5(11)2-3-10-4-6(7)8-9-10/h4-5,11H,2-3,7H2,1H3

InChI Key

JBYAUCPYFWQBRO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(N=N1)N)O

Origin of Product

United States

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